4-({[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetyl}amino)benzoic acid
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Overview
Description
4-({2-[3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]ACETYL}AMINO)BENZOIC ACID is a complex organic compound featuring a difluoromethyl group, a pyrazole ring, and a benzoic acid moiety
Preparation Methods
The synthesis of 4-({2-[3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]ACETYL}AMINO)BENZOIC ACID typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes:
Formation of the Pyrazole Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazole ring.
Introduction of the Difluoromethyl Group: The difluoromethyl group is introduced using reagents such as difluoromethylating agents under specific reaction conditions.
Acetylation and Coupling: The acetylation of the pyrazole ring followed by coupling with a benzoic acid derivative completes the synthesis.
Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Chemical Reactions Analysis
4-({2-[3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]ACETYL}AMINO)BENZOIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the benzoic acid moiety, using reagents like halogens or nucleophiles.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
4-({2-[3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]ACETYL}AMINO)BENZOIC ACID has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific diseases.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-({2-[3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]ACETYL}AMINO)BENZOIC ACID involves its interaction with specific molecular targets and pathways. The difluoromethyl group and pyrazole ring play crucial roles in its activity, influencing its binding affinity and selectivity towards target proteins or enzymes. The compound may modulate biological pathways by inhibiting or activating specific molecular targets, leading to its observed effects.
Comparison with Similar Compounds
4-({2-[3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]ACETYL}AMINO)BENZOIC ACID can be compared with other similar compounds, such as:
4-({2-[3-(TRIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]ACETYL}AMINO)BENZOIC ACID: This compound contains a trifluoromethyl group instead of a difluoromethyl group, which may alter its chemical and biological properties.
4-({2-[3-(METHYL)-5-METHYL-1H-PYRAZOL-1-YL]ACETYL}AMINO)BENZOIC ACID:
4-({2-[3-(CHLOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]ACETYL}AMINO)BENZOIC ACID: The presence of a chloromethyl group introduces different chemical behavior and biological activity.
The uniqueness of 4-({2-[3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]ACETYL}AMINO)BENZOIC ACID lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C14H13F2N3O3 |
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Molecular Weight |
309.27 g/mol |
IUPAC Name |
4-[[2-[3-(difluoromethyl)-5-methylpyrazol-1-yl]acetyl]amino]benzoic acid |
InChI |
InChI=1S/C14H13F2N3O3/c1-8-6-11(13(15)16)18-19(8)7-12(20)17-10-4-2-9(3-5-10)14(21)22/h2-6,13H,7H2,1H3,(H,17,20)(H,21,22) |
InChI Key |
DNSKFISWGVKAOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NC2=CC=C(C=C2)C(=O)O)C(F)F |
Origin of Product |
United States |
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